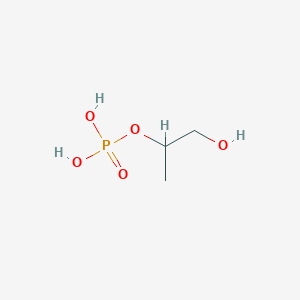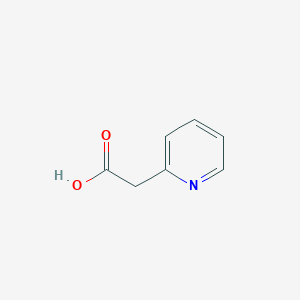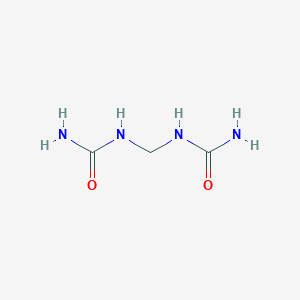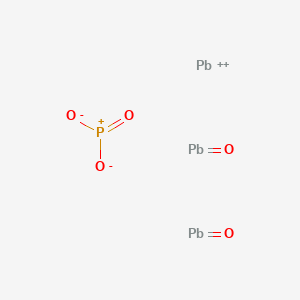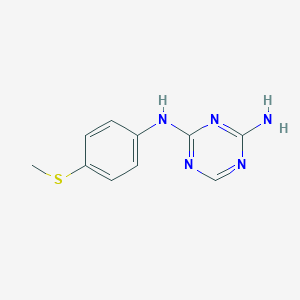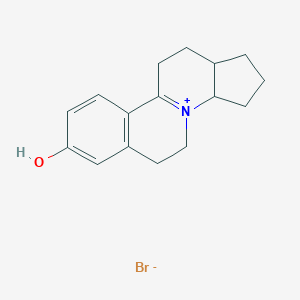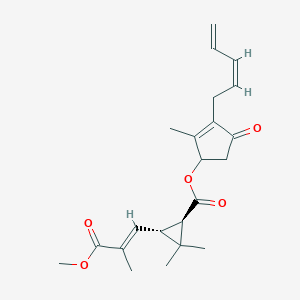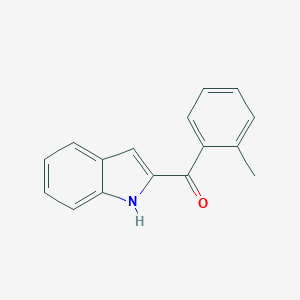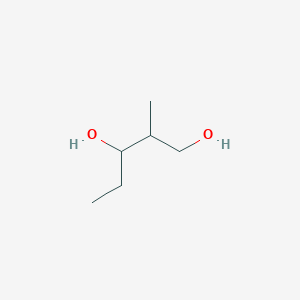
2-メチル-1,3-ペンタンジオール
概要
説明
2-methylpentane-1,3-diol is an organic compound with the molecular formula C6H14O2. It is a colorless to pale yellow liquid with a sweet odor. This compound is used in various industrial applications due to its unique chemical properties.
科学的研究の応用
2-methylpentane-1,3-diol has a wide range of applications in scientific research:
Chemistry: It is used as a solvent and intermediate in organic synthesis.
Biology: It serves as a stabilizer in biological samples.
Medicine: It is used in the formulation of pharmaceuticals.
Industry: It is employed in the production of resins, plastics, and other industrial materials.
作用機序
Target of Action
2-Methyl-1,3-pentanediol is a chemical compound with the formula C6H14O2 The primary targets of this compound are not well-documented in the literature
Mode of Action
As an alcohol, it may interact with its targets through hydrogen bonding
Biochemical Pathways
It has been suggested that non-natural metabolites like 2-methyl-1,3-pentanediol can be synthesized using host organisms by introducing heterologous enzymatic pathways
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-Methyl-1,3-pentanediol. For instance, it has been suggested that 2-Methyl-2,4-pentanediol, a similar compound, is biodegradable and unlikely to accumulate in the environment . .
準備方法
Synthetic Routes and Reaction Conditions: 2-methylpentane-1,3-diol can be synthesized through the hydrogenation of 2-methyl-2,4-pentanediol. The reaction involves the use of a nickel or cobalt catalyst under high pressure and temperature conditions .
Industrial Production Methods: In industrial settings, 2-methylpentane-1,3-diol is produced by the catalytic hydrogenation of 2-methyl-2,4-pentanediol. The process involves the use of a mixed solution of nickel nitrate and cobalt nitrate, which is treated with concentrated ammonia and then subjected to high temperatures and pressures .
化学反応の分析
Types of Reactions: 2-methylpentane-1,3-diol undergoes various chemical reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: It can be reduced using hydrogen gas in the presence of a metal catalyst such as palladium or platinum.
Substitution: It can undergo substitution reactions with halogens in the presence of a suitable catalyst.
Major Products Formed:
Oxidation: The oxidation of 2-methylpentane-1,3-diol typically yields carboxylic acids or ketones.
Reduction: The reduction process generally produces alcohols.
Substitution: Substitution reactions can lead to the formation of halogenated derivatives
類似化合物との比較
- 1,2-Pentanediol
- 2-Methyl-2,4-pentanediol
- 1,3-Butanediol
Comparison: 2-methylpentane-1,3-diol is unique due to its specific molecular structure, which provides it with distinct chemical properties. Compared to 1,2-pentanediol and 1,3-butanediol, it has a higher boiling point and better solubility in organic solvents. Its structure also allows for more efficient hydrogen bonding, making it a superior stabilizer and solvent .
特性
IUPAC Name |
2-methylpentane-1,3-diol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-3-6(8)5(2)4-7/h5-8H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXWGAHNKXLXAP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(C)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044149 | |
| Record name | 2-Methyl-1,3-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
118.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
149-31-5 | |
| Record name | 2-Methyl-1,3-pentanediol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149-31-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Methyl-1,3-pentanediol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000149315 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-METHYL-1,3-PENTANEDIOL | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1251 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2-Methyl-1,3-pentanediol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044149 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Pentanediol, 2-methyl | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.117.159 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[(2S,4R,5R)-4-(hydroxymethyl)-5-iodooxolan-2-yl]-5-methylpyrimidine-2,4-dione](/img/structure/B89370.png)


